molecular formula C29H21O3P B14267291 3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one CAS No. 140399-49-1

3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one

Cat. No.: B14267291
CAS No.: 140399-49-1
M. Wt: 448.4 g/mol
InChI Key: NBNKGJMZBSYOKT-UHFFFAOYSA-N
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Description

3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a triphenylphosphoranylidene group attached to an acetyl group, which is further connected to a benzopyran-2-one moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reactions are usually carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can interact with enzymes and proteins, potentially inhibiting their activity. The benzopyran-2-one moiety can also interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one apart from similar compounds is its unique combination of the triphenylphosphoranylidene and benzopyran-2-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

140399-49-1

Molecular Formula

C29H21O3P

Molecular Weight

448.4 g/mol

IUPAC Name

3-[2-(triphenyl-λ5-phosphanylidene)acetyl]chromen-2-one

InChI

InChI=1S/C29H21O3P/c30-27(26-20-22-12-10-11-19-28(22)32-29(26)31)21-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-21H

InChI Key

NBNKGJMZBSYOKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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